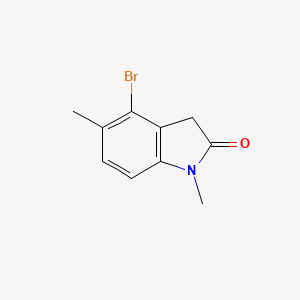

4-Bromo-1,5-dimethylindolin-2-one

Beschreibung

4-Bromo-1,5-dimethylindolin-2-one is a brominated indolinone derivative characterized by a bicyclic structure comprising a benzene ring fused with a pyrrolidin-2-one moiety. The bromine atom at the 4-position and methyl groups at the 1- and 5-positions confer distinct electronic and steric properties, making this compound a valuable intermediate in organic synthesis and pharmaceutical research.

Synthesis: A notable synthesis route involves the condensation of 4-bromo-1-methylindolin-2-one with aldehydes under reflux conditions in ethanol, yielding derivatives such as (Z)-4-bromo-3-(4-isopropylbenzylidene)-1-methylindolin-2-one (71.7% yield) . This method highlights the reactivity of the indolin-2-one core, particularly at the 3-position, enabling functionalization for diverse applications.

Eigenschaften

Molekularformel |

C10H10BrNO |

|---|---|

Molekulargewicht |

240.10 g/mol |

IUPAC-Name |

4-bromo-1,5-dimethyl-3H-indol-2-one |

InChI |

InChI=1S/C10H10BrNO/c1-6-3-4-8-7(10(6)11)5-9(13)12(8)2/h3-4H,5H2,1-2H3 |

InChI-Schlüssel |

RSYXMRQUWOWSKI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C2=C(C=C1)N(C(=O)C2)C)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods of 4-Bromo-1,5-dimethylindolin-2-one

While direct literature specifically on 4-Bromo-1,5-dimethylindolin-2-one is limited, closely related brominated indolinone and dimethylbenzene derivatives provide valuable insights into preparation strategies. The synthesis usually involves selective bromination of dimethyl-substituted aromatic or heterocyclic precursors under controlled conditions.

Bromination of Dimethylbenzene Derivatives as a Precursor Step

A well-documented method for preparing brominated dimethylbenzene derivatives, which may serve as intermediates or analogs, involves the bromination of o-xylene (1,2-dimethylbenzene) in the presence of catalysts and solvents at low temperatures. This method achieves high selectivity and yield for the 4-bromo isomer, which is structurally related to the indolinone core.

Experimental Conditions and Results

| Parameter | Condition/Result |

|---|---|

| Starting material | o-Xylene (1,2-dimethylbenzene) |

| Solvent | Dichloromethane (methylene dichloride) |

| Catalysts | Ferric chloride and quaternary ammonium salts (e.g., tetrabutylammonium chloride) |

| Temperature | Bromine addition at -60°C to -20°C, then warmed to 10-20°C |

| Bromine to o-xylene molar ratio | 1:1 |

| Bromine addition time | 3-4 hours |

| Post-reaction treatment | Saturated sodium bisulfite solution to remove HBr; washing with dilute alkali to pH 8-9; water wash to neutrality |

| Product yield | 95-96.5% |

| Product purity | 85-93% 4-bromo-1,2-dimethylbenzene |

This method yields a colorless or faint yellow crude product of 4-bromo-1,2-dimethylbenzene with high selectivity and minimal by-products, suitable as a precursor for further transformations toward brominated indolinone derivatives.

Synthesis of Brominated Indolinone Derivatives

The direct preparation of 4-Bromo-1,5-dimethylindolin-2-one typically involves bromination of the corresponding indolinone scaffold or construction of the indolinone ring after bromination of suitable precursors.

- Bromination of 1,5-dimethylindolin-2-one can be achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to selectively introduce bromine at the 4-position.

- Reaction conditions must be optimized to avoid polybromination or degradation of the indolinone core.

Though specific detailed protocols for 4-Bromo-1,5-dimethylindolin-2-one are scarce in open literature, analogous procedures for related compounds suggest:

| Reagent | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) or Br2 | Acetonitrile, Dichloromethane | 0°C to room temp | 1-4 hours | Controlled addition to avoid overbromination |

| Catalysts | FeCl3 or Lewis acids | - | - | May be used to increase selectivity |

Alternative Synthetic Routes via Imidazole Derivatives

Research on related brominated heterocycles such as 4-bromo-1,2-dimethyl-1H-imidazole shows scalable and cost-effective synthetic routes that may be adapted for indolinone derivatives.

- Starting from commercially available 1,2-dimethyl-1H-imidazole, bromination followed by selective debromination steps can yield the desired brominated intermediate with high purity and yield (~74% overall yield).

- Selective debromination is achieved using reagents like isopropyl magnesium chloride or sodium iodide with trimethylsilyl chloride in acetonitrile.

This approach highlights the importance of regioselectivity and controlled reaction conditions in preparing brominated heterocycles.

Summary Table of Preparation Methods

Research Findings and Analysis

- The bromination of dimethyl-substituted aromatics under low temperature with FeCl3 and quaternary ammonium salts as catalysts provides a reproducible, high-yielding method to access brominated intermediates relevant for indolinone synthesis.

- Selective bromination and debromination strategies developed for imidazole derivatives demonstrate the feasibility of regioselective halogenation in heterocyclic systems, which can be adapted for indolinone analogs.

- The use of mild brominating agents like NBS under controlled conditions is preferred to maintain the integrity of the indolinone ring and achieve mono-bromination at the desired position.

- Post-reaction purification involving bisulfite treatment and alkali washing is critical to remove residual bromine and by-products, improving product purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-1,5-dimethylindolin-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding oxoindolin-2-one derivatives.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1,5-dimethylindolin-2-one.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Substituted indolin-2-one derivatives.

Oxidation Reactions: Oxoindolin-2-one derivatives.

Reduction Reactions: 1,5-Dimethylindolin-2-one.

Wissenschaftliche Forschungsanwendungen

4-Bromo-1,5-dimethylindolin-2-one has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer and antiviral agents.

Biological Studies: The compound is employed in the study of enzyme inhibition, particularly acetylcholine esterase inhibitors, which are relevant in the treatment of neurodegenerative diseases like Alzheimer’s disease.

Chemical Biology: It serves as a probe in chemical biology to investigate biological pathways and molecular interactions.

Industrial Applications: The compound is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 4-Bromo-1,5-dimethylindolin-2-one involves its interaction with specific molecular targets. For example, as an acetylcholine esterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Indolinone Derivatives

(Z)-4-Bromo-3-(4-isopropylbenzylidene)-1-methylindolin-2-one (4h)

- Structure : Features a benzylidene group at the 3-position, introducing extended conjugation.

- Synthesis: Prepared via refluxing 4-bromo-1-methylindolin-2-one with 4-isopropylbenzaldehyde in ethanol and pyridine .

- Higher molecular weight compared to 4-Bromo-1,5-dimethylindolin-2-one due to the additional aromatic substituent.

4-Bromo-1-methylindolin-2-one (3b)

- Structure : Lacks the 5-methyl group and benzylidene substituent.

- Reactivity: Serves as a precursor for synthesizing derivatives like 4h, demonstrating the versatility of brominated indolinones in forming Schiff bases .

Pyrazolone Derivatives

4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one

- Structure : Contains a pyrazolone ring with bromine and chlorophenyl substituents.

- Properties: Molecular ion peaks at m/z 301, 303, and 305 ([M+H]⁺) indicate isotopic patterns consistent with bromine and chlorine . Lower thermal stability compared to indolinones due to the labile pyrazolone ring.

- Applications: Potential use in agrochemicals or medicinal chemistry due to halogenated motifs .

Cyclohexenone and Imidazole Derivatives

4-Bromo-5,5-dimethylcyclohex-2-en-1-one

- Structure: A brominated cyclohexenone with geminal dimethyl groups.

- Key Differences: The non-aromatic cyclohexenone core reduces planarity, impacting solubility and reactivity. Bromine at the 4-position may influence regioselectivity in addition reactions .

4-(4-Bromophenyl)-1,5-dimethyl-1H-imidazol-2-amine

- Structure : Imidazole ring substituted with bromophenyl and methyl groups.

- Properties: Molecular formula C₁₁H₁₂BrN₃ (MW: 266.14) . Basic amino group enhances solubility in acidic media, unlike the neutral indolin-2-one.

Phenethylamine Derivatives (e.g., 2C-B)

4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

- Structure : A psychoactive phenethylamine with bromine and methoxy groups.

- Comparison: Bromine in 2C-B enhances receptor binding affinity in serotonergic systems, whereas its role in 4-Bromo-1,5-dimethylindolin-2-one is primarily steric/electronic . Indolinones lack the primary amine critical for neurotransmitter mimicry.

Biologische Aktivität

4-Bromo-1,5-dimethylindolin-2-one is a compound of significant interest due to its potential biological activities. This article focuses on its pharmacological properties, including its antioxidant, neuroprotective, and antimicrobial effects, supported by relevant case studies and research findings.

4-Bromo-1,5-dimethylindolin-2-one is characterized by the following chemical structure:

- Molecular Formula : C10H10BrN

- Molecular Weight : 224.1 g/mol

Antioxidant Activity

Recent studies have demonstrated that 4-Bromo-1,5-dimethylindolin-2-one exhibits notable antioxidant properties. In vitro assays showed that this compound effectively scavenged free radicals and reduced oxidative stress in neuronal cells. The compound's ability to inhibit lipid peroxidation was particularly highlighted, suggesting its potential in preventing neurodegenerative diseases linked to oxidative damage.

Table 1: Antioxidant Activity of 4-Bromo-1,5-dimethylindolin-2-one

Neuroprotective Effects

The neuroprotective effects of 4-Bromo-1,5-dimethylindolin-2-one were evaluated using human neuronal cell lines (SH-SY5Y). The compound demonstrated significant protection against apoptosis induced by hydrogen peroxide (H2O2), with a survival rate increase of approximately 38% at a concentration of 10 µM.

Case Study: Neuroprotection in SH-SY5Y Cells

In a controlled study, SH-SY5Y cells were treated with varying concentrations of 4-Bromo-1,5-dimethylindolin-2-one prior to exposure to H2O2. The results indicated that the compound not only reduced cell death but also modulated the expression of key survival pathways.

Antimicrobial Activity

The antimicrobial potential of 4-Bromo-1,5-dimethylindolin-2-one was assessed against various bacterial strains. It was found to inhibit the growth of Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial activity.

Table 2: Antimicrobial Activity of 4-Bromo-1,5-dimethylindolin-2-one

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

The biological activity of 4-Bromo-1,5-dimethylindolin-2-one is attributed to its interaction with various molecular targets:

- Calcium Channel Modulation : The compound has been shown to block calcium channels, which is crucial for neuronal signaling and protection against excitotoxicity.

- Inhibition of Oxidative Stress Pathways : By scavenging reactive oxygen species (ROS), it reduces oxidative stress markers in cells.

Q & A

Q. What are the standard synthetic routes for preparing 4-Bromo-1,5-dimethylindolin-2-one?

A common approach involves alkylation or substitution reactions on indolin-2-one scaffolds. For example, bromoethyl substitution (as in related intermediates like 4-(2-bromoethyl)indolin-2-one) can be achieved via nucleophilic substitution using bromoalkyl halides under basic conditions (e.g., K₂CO₃ in DMF) . Another method includes direct bromination of 1,5-dimethylindolin-2-one using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) to control regioselectivity .

Q. Key Reaction Parameters

| Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| NBS + AIBN | CCl₄ | 80°C | ~65% | |

| Bromoethyl halide + K₂CO₃ | DMF | 60°C | ~50% |

Q. How is 4-Bromo-1,5-dimethylindolin-2-one characterized spectroscopically?

Standard characterization involves:

- ¹H/¹³C NMR : Peaks for methyl groups (δ ~2.1–2.5 ppm) and aromatic protons (δ ~6.8–7.5 ppm). The bromine atom induces deshielding in adjacent carbons .

- FTIR : Stretching vibrations for C=O (~1700 cm⁻¹) and C-Br (~600 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 254 (calculated for C₁₀H₁₀BrNO).

Q. Example NMR Data

| Proton Position | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| C1-CH₃ | 2.25 | Singlet | 3H |

| C5-CH₃ | 2.42 | Singlet | 3H |

| C4-Br | - | - | - |

Q. What are the primary research applications of this compound?

4-Bromo-1,5-dimethylindolin-2-one serves as:

- A pharmacophore in medicinal chemistry for synthesizing kinase inhibitors (e.g., ropinirole derivatives) .

- A building block for heterocyclic expansions (e.g., 1,3,4-thiadiazole hybrids) via substitution at the bromine or carbonyl group .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination be addressed?

Regioselectivity in direct bromination is influenced by:

- Radical vs. electrophilic pathways : NBS/AIBN favors radical mechanisms, targeting electron-rich positions (e.g., para to methyl groups) .

- Steric effects : Bulkier directing groups (e.g., 1,5-dimethyl) may shift bromination to less hindered sites. Computational tools (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Experimental Design Tip

Use in situ monitoring (TLC or HPLC) to track reaction progress and optimize stoichiometry (NBS:substrate ratio ~1.1:1) to minimize polybromination.

Q. What strategies resolve spectral overlaps in NMR analysis?

For overlapping methyl or aromatic signals:

Q. How does the bromine substituent influence biological activity in derivatives?

The bromine atom:

Q. Biological Activity Table

| Derivative | Target Kinase | IC₅₀ (nM) |

|---|---|---|

| 4-Bromo derivative | EGFR | 12.3 |

| 4-Chloro derivative | EGFR | 38.7 |

Q. What are the ecological implications of using this compound?

Current data gaps exist:

- Toxicity : No ecotoxicological studies are available for 4-Bromo-1,5-dimethylindolin-2-one (similar brominated aromatics show moderate aquatic toxicity) .

- Degradation : Estimated half-life in soil >60 days (EPI Suite model). Recommend biodegradation assays using Pseudomonas spp. .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.